Phenoxymethylpenicillin Potassium: Chemical Structure, Properties, and Analytical Methodologies
Phenoxymethylpenicillin Potassium: Chemical Structure, Properties, and Analytical Methodologies
Introduction
Phenoxymethylpenicillin potassium (commonly known as Penicillin V Potassium or Pen VK) is a narrow-spectrum, orally active beta-lactam antibiotic[1]. As a fundamental therapeutic agent against Gram-positive bacteria, its clinical efficacy is rooted in its unique structural modifications that confer stability in the acidic environment of the stomach[1]. This technical guide provides an in-depth analysis of its chemical properties, mechanism of action, degradation pathways, and validated analytical methodologies for impurity profiling.
Chemical Structure and Physicochemical Properties
Penicillin V Potassium is the potassium salt of phenoxymethylpenicillin[2]. The core structure consists of a beta-lactam ring fused to a five-membered thiazolidine ring, which is the defining pharmacophore of all penicillins[3]. The distinguishing feature of Penicillin V is the phenoxymethyl side chain at the C6 position[2].
Structural Causality & Gastric Stability
The substitution of the benzyl group (found in Penicillin G) with a phenoxymethyl group introduces an electron-withdrawing oxygen atom into the side chain. From a mechanistic standpoint, this structural alteration significantly decreases the electron density of the side-chain carbonyl group. This reduction in electron density mitigates the nucleophilic attack of the side-chain oxygen on the beta-lactam ring when exposed to gastric acid. Consequently, Penicillin V Potassium exhibits superior acid stability, allowing for effective oral administration and higher plasma concentrations compared to oral Penicillin G[1].
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C16H17KN2O5S | [2] |
| Molecular Weight | 388.48 g/mol | [2], |
| IUPAC Name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [2] |
| Physical Appearance | Odorless, white crystalline powder | [2] |
| Solubility | Sparingly soluble in aqueous solution (~1 mg/mL); soluble in alcohol | [4],[2] |
| pKa (Dissociation Constant) | 2.73 | [2] |
| pH (0.5% aqueous solution) | 5.0 to 7.5 | [2] |
Mechanism of Action (Pharmacodynamics)
Penicillin V Potassium is bactericidal against susceptible microorganisms during the stage of active multiplication[1].
Peptidoglycan Synthesis Inhibition
The mechanism of action is driven by the beta-lactam ring's structural mimicry of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. Beta-lactams covalently bind to Penicillin-Binding Proteins (PBPs), which are transpeptidase enzymes located on the inner membrane of the bacterial cell wall[2].
-
Binding: The highly strained beta-lactam ring binds to the active site of PBPs[4].
-
Acylation: The ring opens and acylates the active site serine residue of the PBP, irreversibly inhibiting the enzyme[5].
-
Cross-linkage Failure: Inactivated PBPs can no longer catalyze the pentaglycine cross-link between alanine and lysine residues[4].
-
Cell Lysis: The lack of cross-linking severely compromises the structural integrity of the cell wall, leading to autolysin activation, osmotic instability, and bacterial death[4].
Figure 1: Mechanism of Action of Penicillin V Potassium via PBP Inhibition.
Degradation Pathways and Stability
Despite its relative acid stability compared to other early penicillins, Penicillin V Potassium remains susceptible to degradation through hydrolysis and enzymatic cleavage, yielding a formidable array of degradation-related impurities (DRIs)[6]. Controlling these impurities is critical for pharmaceutical quality assurance and avoiding adverse immunological reactions.
Primary Degradation Mechanisms
-
Beta-Lactamase Cleavage: Beta-lactamase enzymes produced by resistant bacteria hydrolyze the cyclic amide bond of the beta-lactam ring, forming inactive penicilloic acid[5].
-
Alkaline/Acid Hydrolysis: Under basic conditions, the beta-lactam ring opens to form penicilloic acid. Under strongly acidic conditions, complex structural rearrangements occur, leading to the formation of penillic acid and penicillamine[6].
Figure 2: Primary degradation pathways of Penicillin V under environmental stress.
Analytical Methodologies: HPLC Impurity Profiling
To ensure the safety and efficacy of Penicillin V Potassium formulations, robust analytical methods are required to separate and quantify the active pharmaceutical ingredient (API) from its DRIs. Recent advancements utilize an Analytical Quality by Design (AQbD) approach combined with liquid chromatography-tandem mass spectrometry (LC-MS) to identify and profile these impurities[6].
Step-by-Step RP-HPLC Protocol for Impurity Profiling
The following self-validating protocol is adapted from stability-indicating High-Performance Liquid Chromatography (HPLC) methods designed to separate Pen V and its degradation products[6],[7],[8].
Step 1: Sample and Standard Preparation
-
Diluent: Prepare a mixture of HPLC-grade Acetonitrile and Water (50:50, v/v)[7].
-
Standard Solution: Accurately weigh Phenoxymethylpenicillin potassium reference standard and dissolve in the diluent to achieve a concentration of 1.0 mg/mL[7],[8].
-
Sample Solution: Crush Pen VK tablets, weigh powder equivalent to 250 mg of API, and dissolve in 250 mL of diluent. Sonicate for 10 minutes and filter through a 0.45 µm nylon syringe filter[7],[8].
-
Forced Degradation Samples (Self-Validation): Subject aliquots of the sample solution to 0.1M HCl (acidic stress), 0.1M NaOH (basic stress), and 3% H2O2 (oxidative stress) for 24 hours. Causality: This step intentionally generates DRIs to prove the method's stability-indicating power—ensuring the primary API peak can be resolved from all potential degradation products[7].
Step 2: Chromatographic Conditions
-
Column: C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer. Causality: The buffer must be adjusted to pH 3.5 with phosphoric acid. Because Pen V has a pKa of 2.73[2], a pH of 3.5 ensures the molecule remains largely unionized, dramatically improving its retention and peak shape on a hydrophobic C18 stationary phase.
-
Mobile Phase B: HPLC-grade Acetonitrile[8].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer or Diode Array Detector (DAD) set at 225 nm[7].
-
Injection Volume: 20 µL.
Step 3: Gradient Elution Program A gradient elution is critical for eluting highly polar degradation products early while retaining the hydrophobic intact Pen V molecule[7].
-
0–10 min: 80% A / 20% B
-
10–25 min: Linear gradient to 40% A / 60% B
-
25–30 min: Isocratic hold at 40% A / 60% B
-
30–35 min: Return to 80% A / 20% B (Re-equilibration)
Step 4: Data Analysis and QSRR Evaluation
-
Identify peaks using relative retention times (RRT) established via LC-MS[6].
-
Calculate the percentage of each impurity using the area normalization method.
-
Advanced Validation: A Quantitative Structure-Retention Relationship (QSRR) model can be applied to predict the retention times of undetected impurities based on their molecular descriptors, ensuring the chromatographic system's comprehensive resolving power[6].
Figure 3: Analytical workflow for HPLC impurity profiling of Penicillin V Potassium.
References
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[5] Title: Penicillin - Wikipedia | Source: wikipedia.org | URL:[Link]
-
[1] Title: Veetids - Drug Summary | Source: pdr.net | URL: [Link]
-
[2] Title: Penicillin V Potassium | C16H17KN2O5S | CID 23676814 - PubChem - NIH | Source: nih.gov | URL:[Link]
-
[6] Title: Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed | Source: nih.gov | URL:[Link]
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[3] Title: The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 134. Penicillins - INCHEM | Source: inchem.org | URL: [Link]
-
[8] Title: Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method - JOCPR | Source: jocpr.com | URL: [Link]
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- 1. pdr.net [pdr.net]
- 2. Penicillin V Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. inchem.org [inchem.org]
- 4. toku-e.com [toku-e.com]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
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